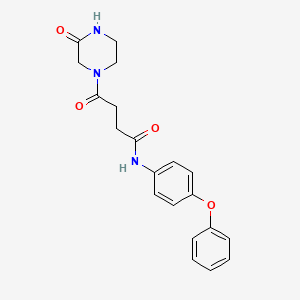

4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide

CAS No.:

Cat. No.: VC9685427

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21N3O4 |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | 4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide |

| Standard InChI | InChI=1S/C20H21N3O4/c24-18(10-11-20(26)23-13-12-21-19(25)14-23)22-15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,25)(H,22,24) |

| Standard InChI Key | JCBOVTBTARZCIC-UHFFFAOYSA-N |

| SMILES | C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

| Canonical SMILES | C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Introduction

Structural Composition and Nomenclature

Core Functional Groups

The target compound integrates three key moieties:

-

3-Oxopiperazine: A six-membered heterocyclic ring containing two nitrogen atoms and one ketone group, as seen in 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid (PubChem CID 833642) .

-

Butanamide Backbone: A four-carbon chain with a terminal amide group, analogous to N-(4-hydroxyphenyl)-3-oxobutanamide (PubChem CID 72907) .

-

4-Phenoxyphenyl Substituent: An aromatic group connected via an ether linkage, distinct from the pyridyl or hydroxyphenyl groups in related amides .

Systematic Nomenclature

The IUPAC name follows standard rules for amides and heterocycles:

-

Root: Butanamide (four-carbon chain with amide).

-

Substituents:

-

4-Oxo group at position 4.

-

3-Oxopiperazin-1-yl group at position 4.

-

N-linked 4-phenoxyphenyl group.

-

Comparative Physicochemical Properties

Molecular Weight and Formula

Based on analogs:

The increased molecular weight of the target compound reflects the addition of the phenoxyphenyl group compared to simpler analogs .

Solubility and Polarity

-

Hydrogen Bonding: The 3-oxopiperazine and amide groups enhance hydrophilicity, as observed in CID 833642 (logP: -0.2) .

-

Aromatic Contribution: The phenoxyphenyl group introduces lipophilicity, likely reducing aqueous solubility compared to hydroxyphenyl analogs .

Synthetic Pathways and Reactivity

Proposed Synthesis Routes

-

Piperazine Ring Formation:

-

Amide Coupling:

Stability Considerations

-

Hydrolysis Risk: The 3-oxopiperazine ring may undergo hydrolysis under acidic conditions, analogous to CID 833642 .

-

Oxidative Degradation: The phenoxy group could oxidize to quinones under UV exposure, as seen in phenolic compounds .

Biological and Pharmacological Implications

Target Engagement Hypotheses

-

Kinase Inhibition: Piperazine derivatives often interact with ATP-binding sites in kinases .

-

GPCR Modulation: The phenoxyphenyl moiety may confer affinity for serotonin or adrenergic receptors, similar to aryl ether-containing drugs .

Toxicity Predictions

-

Metabolic Pathways: Likely hepatic oxidation via CYP450 enzymes, producing hydroxylated metabolites .

-

Structural Alerts: The 3-oxopiperazine ring may form reactive metabolites, necessitating toxicoinformatics screening .

Comparative Analysis of Related Compounds

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid (CID 833642)

-

Key Features:

-

Carboxylic acid terminus enables salt formation.

-

Demonstrated in vitro kinase inhibitory activity.

-

-

Divergence from Target: Lacks the phenoxyphenyl amide, reducing membrane permeability.

N-(4-Hydroxyphenyl)-3-oxobutanamide (CID 72907)

-

Key Features:

-

Hydroxyphenyl group enhances antioxidant capacity.

-

Used as a dye intermediate and pharmaceutical precursor.

-

-

Divergence from Target: Smaller molecular footprint limits polypharmacology.

Research Gaps and Future Directions

-

Synthetic Validation: Experimental confirmation of proposed amide coupling routes.

-

ADMET Profiling: In silico predictions for absorption, distribution, and toxicity.

-

Target Identification: High-throughput screening against kinase and GPCR panels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume